molecular formula C20H10F6N2 B8373096 2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile CAS No. 959029-08-4

2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile

Cat. No. B8373096
Key on ui cas rn: 959029-08-4
M. Wt: 392.3 g/mol
InChI Key: YOHXOSRSVYEHPE-UHFFFAOYSA-N
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Patent
US09409864B2

Procedure details

2-6-dichloropyridine-4-carbonitrile 24 (3.7 g, 21.35 mmol) was dissolved in 100 ml of dimethoxyethane. To the solution were added 70 ml of water, sodium bicarbonate (3 equiv., 5.38 g), [4-(trifluoromethyl)phenyl]boronic acid (2.4 equiv., 9.74 g) and the mixture was stirred at rt for 5′. The mixture was degassed and put under argon. A catalytic amount of tetrakispalladium was added and the mixture was heated at 100° C. overnight. The solvents were evaporated off and the residue was dissolved with ethyl acetate, washed with water and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The crude was crystallized from ethyl acetate and petroleum ether to give 28A as a beige solid. (2.5 g, 30% yield)
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
9.74 g
Type
reactant
Reaction Step Two
Name
Yield
30%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[C:4](Cl)[N:3]=1.O.C(=O)(O)[O-].[Na+].[F:17][C:18]([F:29])([F:28])[C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1>C(COC)OC>[F:17][C:18]([F:29])([F:28])[C:19]1[CH:24]=[CH:23][C:22]([C:2]2[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[C:4]([C:22]3[CH:23]=[CH:24][C:19]([C:18]([F:29])([F:28])[F:17])=[CH:20][CH:21]=3)[N:3]=2)=[CH:21][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C#N)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
5.38 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
9.74 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 5′
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
A catalytic amount of tetrakispalladium was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was crystallized from ethyl acetate and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=NC(=CC(=C1)C#N)C1=CC=C(C=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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